6-Methyl-4-(trifluoromethyl)nicotinic acid
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Overview
Description
6-Methyl-4-(trifluoromethyl)nicotinic acid is a heterocyclic aromatic compound with the molecular formula C8H6F3NO2 It is a derivative of nicotinic acid, where the hydrogen atoms at positions 6 and 4 of the pyridine ring are replaced by a methyl group and a trifluoromethyl group, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-4-(trifluoromethyl)nicotinic acid can be achieved through several methods. One common approach involves the use of trifluoroacetyl chloride, vinyl ethyl ether, and 3-aminoacrylonitrile as starting materials. The process includes acylation, cyclization, and hydrolysis steps . Another method involves the condensation of 1,1-trifluoro-4-amino-3-butene-2-ketone with 3-methoxy methyl acrylate under alkaline conditions, followed by cyclization and hydrolysis .
Industrial Production Methods
For industrial production, the synthesis method needs to be efficient and cost-effective. The use of inexpensive and readily available raw materials, along with straightforward reaction conditions, makes the process suitable for large-scale production. The method involving trifluoroacetyl chloride and 3-aminoacrylonitrile is particularly advantageous due to its high yield and ease of purification .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-4-(trifluoromethyl)nicotinic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce methyl-substituted derivatives.
Scientific Research Applications
6-Methyl-4-(trifluoromethyl)nicotinic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products
Mechanism of Action
The mechanism of action of 6-Methyl-4-(trifluoromethyl)nicotinic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential therapeutic applications, as it can interact with intracellular targets and modulate various biochemical pathways. The exact molecular targets and pathways are still under investigation, but they likely involve modulation of oxidative stress and inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-6-(trifluoromethyl)nicotinic acid
- 6-(Dimethylamino)nicotinic acid
- 4-(Trifluoromethyl)nicotinic acid
Uniqueness
6-Methyl-4-(trifluoromethyl)nicotinic acid is unique due to the presence of both a methyl group and a trifluoromethyl group on the pyridine ring. This combination imparts distinct chemical properties, such as increased lipophilicity and stability, making it a valuable compound for various applications. Compared to its analogs, it offers a unique balance of reactivity and stability, which is advantageous in both research and industrial contexts .
Properties
Molecular Formula |
C8H6F3NO2 |
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Molecular Weight |
205.13 g/mol |
IUPAC Name |
6-methyl-4-(trifluoromethyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H6F3NO2/c1-4-2-6(8(9,10)11)5(3-12-4)7(13)14/h2-3H,1H3,(H,13,14) |
InChI Key |
MEOHLGIHUVTTHK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=N1)C(=O)O)C(F)(F)F |
Origin of Product |
United States |
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